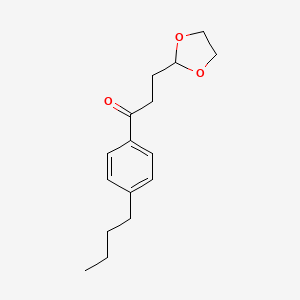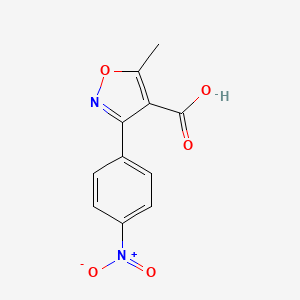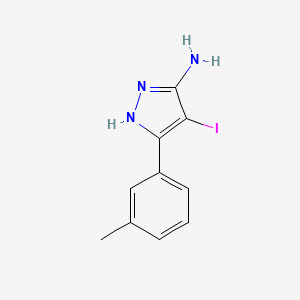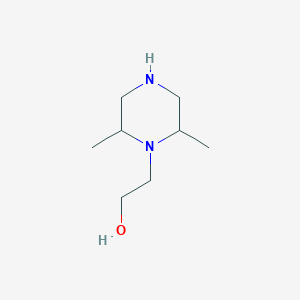![molecular formula C13H23FN2O2 B11768900 trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester: is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a fluorine atom, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the amino and fluorine substituents, and esterification to form the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, thiols
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of azido or thiol-substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer effects. Research is ongoing to explore its therapeutic potential.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid methyl ester
- trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid ethyl ester
Comparison: Compared to its methyl and ethyl ester analogs, the tert-butyl ester variant may exhibit different chemical reactivity and biological activity. The bulkier tert-butyl group can influence the compound’s solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl (5R,8S)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9-,10?,13-/m0/s1 |
InChI Key |
RMLUGCZJYTXPOU-DZGIZQBRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](C(C2)N)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


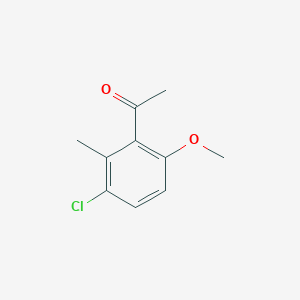
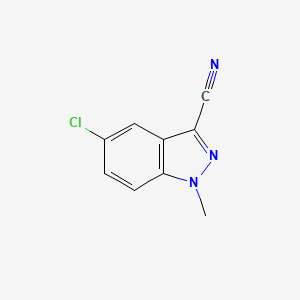
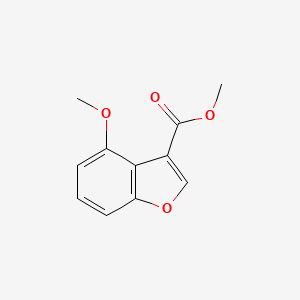
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
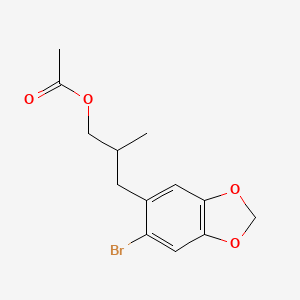
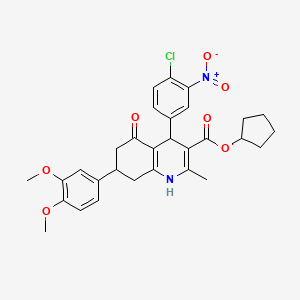



![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
